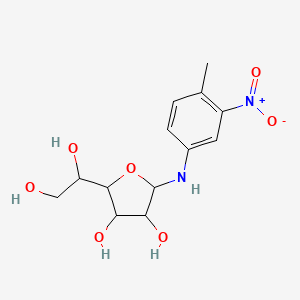
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine, also known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MNPA is a glycoside analog that has been synthesized using a variety of methods, and has been shown to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been shown to exhibit competitive inhibition against several enzymes, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been shown to exhibit several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine offers several advantages for use in laboratory experiments, including its high potency and specificity against target enzymes. However, N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine also has several limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine, including its potential applications in drug discovery, cancer therapy, and metabolic disorders. Further studies are needed to elucidate the mechanism of action of N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine, as well as its potential side effects and toxicity. Additionally, the synthesis of N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine using more efficient and sustainable methods may be explored.
Méthodes De Synthèse
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine can be synthesized using several methods, including the use of protecting groups, glycosylation reactions, and nitration reactions. One of the most commonly used methods involves the use of 4-methyl-3-nitrophenyl-α-L-idofuranoside as a starting material, which is then subjected to deprotection and glycosylation reactions to obtain N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine.
Applications De Recherche Scientifique
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been extensively studied for its potential applications in various research fields, including biochemistry, pharmacology, and drug discovery. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been shown to exhibit potent inhibitory activity against several enzymes, including β-galactosidase and α-glucosidase, which are involved in carbohydrate metabolism. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has also been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
2-(1,2-dihydroxyethyl)-5-(4-methyl-3-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-6-2-3-7(4-8(6)15(20)21)14-13-11(19)10(18)12(22-13)9(17)5-16/h2-4,9-14,16-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGZBLQSDVTLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(C(C(O2)C(CO)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Dihydroxy-ethyl)-5-(4-methyl-3-nitro-phenylamino)-tetrahydro-furan-3,4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5187178.png)
![1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5187182.png)
![N~2~-benzyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5187190.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5187203.png)
![5-{3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5187213.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187218.png)

![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187238.png)

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5187258.png)
![N-(2-furylmethyl)-N-methyl-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5187269.png)
![4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)
![2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}nicotinic acid](/img/structure/B5187277.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)